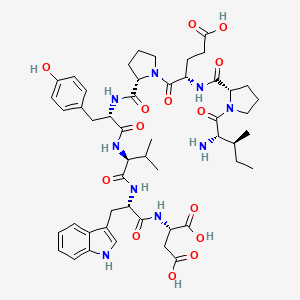

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

175413-77-1 |

|---|---|

Molecular Formula |

C50H67N9O14 |

Molecular Weight |

1018.135 |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C50H67N9O14/c1-5-27(4)41(51)49(71)59-21-9-13-38(59)45(67)53-33(18-19-39(61)62)48(70)58-20-8-12-37(58)46(68)54-34(22-28-14-16-30(60)17-15-28)44(66)57-42(26(2)3)47(69)55-35(43(65)56-36(50(72)73)24-40(63)64)23-29-25-52-32-11-7-6-10-31(29)32/h6-7,10-11,14-17,25-27,33-38,41-42,52,60H,5,8-9,12-13,18-24,51H2,1-4H3,(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,66)(H,61,62)(H,63,64)(H,72,73)/t27-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |

InChI Key |

YFHDKCZUYBCRLQ-DTGANKRLSA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH synthesis and purification protocols

Topic: Technical Guide: Synthesis and Purification of Leech Osmoregulatory Factor (LORF) Sequence: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH[1]

Executive Summary

This technical guide details the solid-phase peptide synthesis (SPPS) and purification protocols for Leech Osmoregulatory Factor (LORF) , a bioactive octapeptide (this compound). While the sequence is short (8 residues), it presents a confluence of synthetic challenges: a sterically hindered N-terminus (Ile ), a conformationally constrained proline-rich core (Pro-Glu-Pro ), an oxidation-prone tryptophan (Trp ), and a C-terminal aspartic acid (Asp ) prone to racemization during resin loading.

This document provides a self-validating protocol designed to maximize crude purity and yield, utilizing Fmoc/tBu chemistry on 2-Chlorotrityl Chloride (2-CTC) resin .

Pre-Synthesis Strategy & Critical Analysis

Resin Selection: The Case for 2-CTC

For peptides ending in a C-terminal carboxylate (Asp-OH), 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin.

-

Causality: Wang resin requires DMAP for loading, which significantly increases the risk of racemization for C-terminal Cys, His, and Asp residues. 2-CTC allows loading under very mild basic conditions (DIPEA) without DMAP, preserving the chiral integrity of the C-terminal Aspartic Acid.

-

Prevention: 2-CTC is extremely acid-sensitive, allowing for the cleavage of the protected peptide fragment if convergent synthesis were needed (though not required here), but more importantly, it minimizes dipeptide formation (diketopiperazine) due to steric bulk.

Sequence-Specific Challenges

| Residue Pair | Challenge | Mitigation Strategy |

| Ile-Pro | Steric Hindrance: Ile is | Use HATU activation with extended reaction time (2h) or double coupling. |

| Trp | Oxidation & Alkylation: The indole ring is electron-rich and scavenges | Use Boc-protected Trp and a cleavage cocktail rich in scavengers (TIPS, DODt). |

| Asp (C-term) | Racemization: Risk during initial loading. | Load on 2-CTC resin with stoichiometric DIPEA; cap unreacted chlorides with MeOH. |

Synthesis Protocol (Fmoc-SPPS)

Materials & Reagents

-

Resin: 2-Chlorotrityl Chloride (Loading: 0.6–0.8 mmol/g).

-

Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH.

-

Activators: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) for standard couplings; HATU for difficult couplings (Ile-Pro).

-

Solvents: DMF (peptide grade), DCM, Piperidine.

Step 1: Resin Loading (C-Terminal Asp)

-

Swell Resin: Place 2-CTC resin (1.0 g) in a reactor. Swell in dry DCM (10 mL) for 20 min.

-

Prepare Solution: Dissolve Fmoc-Asp(OtBu)-OH (0.6 eq relative to resin max loading) in DCM (10 mL). Add DIPEA (4.0 eq).

-

Note: Using <1.0 eq of AA ensures high-quality loading and prevents aggregation by keeping substitution levels moderate (~0.4–0.5 mmol/g).

-

-

Coupling: Add solution to resin. Agitate for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL) to the reaction mixture (active resin) to cap unreacted trityl-chloride sites. Agitate for 20 min.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Elongation Cycles

Perform the following cycle for each amino acid (Trp

A. Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (5 mL) for 3 min. Drain.

-

Treat with 20% Piperidine in DMF (5 mL) for 12 min. Drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Validation: UV monitoring of the piperidine waste at 301 nm can confirm Fmoc removal.

-

B. Activation & Coupling:

-

Standard Residues (Val, Tyr, Glu, Pro):

-

Difficult Junctions (Ile-Pro, Pro-Glu):

-

Use HATU: AA (4.0 eq) + HATU (3.9 eq) + DIPEA (8.0 eq) in DMF.

-

Double Couple: Perform the coupling twice for the Ile onto Pro step to ensure completion.

-

C. Final Wash: After the final Ile coupling and Fmoc deprotection, wash resin thoroughly with DMF, DCM, and MeOH. Dry under vacuum.

Cleavage & Post-Synthesis Processing

The presence of Tryptophan (Trp) dictates the cleavage cocktail. Standard TFA/Water mixes will lead to permanent alkylation of the Trp indole ring by

Cleavage Cocktail (Reagent K optimized)

Prepare fresh Cocktail K :

-

TFA (Trifluoroacetic acid): 82.5% (Global deprotection)

-

Phenol: 5% (Scavenger for Tyr protection)

-

Water: 5% (Hydrolysis of esters)

-

Thioanisole: 5% (Accelerates removal of Pbf/tBu)

-

EDT (1,2-Ethanedithiol) or DODt: 2.5% (Critical Trp scavenger)

Safety Note: EDT has a pungent stench. Use DODt (3,6-Dioxa-1,8-octanedithiol) as a less odorous alternative if available.

Protocol

-

Add cold Cocktail K to the dry resin (10 mL per gram of resin).

-

Agitate gently for 2.5 to 3 hours at room temperature.

-

Filtration: Filter the resin and collect the filtrate in a 50 mL centrifuge tube.

-

Precipitation: Add ice-cold Diethyl Ether (approx. 10x volume of TFA) to precipitate the peptide.

-

Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant the supernatant.

-

Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again (Repeat 2x).

-

Drying: Air-dry the pellet to remove ether traces. Dissolve in 20% Acetonitrile/Water for lyophilization.

Purification & Quality Control

Analytical HPLC (Quality Check)

Before prep-HPLC, run a gradient to assess purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5

m, 4.6 x 150 mm. -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

-

Gradient: 5% B to 65% B over 30 min.

-

Wavelength: 220 nm (peptide bond) and 280 nm (Trp/Tyr absorption).

Preparative HPLC

-

Strategy: Use a shallow gradient around the elution point determined in the analytical run to separate the target from Trp-oxidation impurities (+16 Da) or deletion sequences.

-

Buffer: Maintain 0.1% TFA to keep the peptide protonated and soluble.

Final Validation Parameters

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white lyophilisate | Visual |

| Purity | > 95% (Area under curve) | RP-HPLC (220 nm) |

| Molecular Mass | ESI-MS or MALDI-TOF | |

| Net Peptide Content | > 75% (Remainder is counter-ion/water) | Amino Acid Analysis (AAA) |

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic for the LORF synthesis.

Caption: Logical workflow for LORF synthesis highlighting critical control points for Asp loading, Trp protection, and Ile-Pro coupling.

References

-

Salzet, M., et al. (1996).[6] "Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide." Brain Research.[6] Molecular Brain Research.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews. (Authoritative source on Trp/Asp protection strategies).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Reference for handling aggregation and steric hindrance in SPPS).

-

Biotage. "Preventing Aspartimide Formation During Peptide Synthesis." (Technical overview of Asp side reactions).

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico 3D Structure Prediction of the Octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Abstract

This technical guide provides a comprehensive, in-depth methodology for predicting the three-dimensional (3D) structure of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPTVWD). The accurate determination of a peptide's 3D conformation is fundamental to understanding its biological function, mechanism of action, and potential as a therapeutic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a rationale-driven workflow that combines de novo structural prediction with robust validation techniques. We will detail the theoretical underpinnings of our methodological choices, provide step-by-step protocols for execution using state-of-the-art computational tools, and discuss the interpretation of the resulting structural models.

Introduction: The Imperative of Structural Insight

The octapeptide with the primary sequence Isoleucine-Proline-Glutamic Acid-Proline-Tyrosine-Valine-Tryptophan-Aspartic Acid represents a complex molecular entity whose biological activity is intrinsically linked to its spatial arrangement. Peptides of this nature can serve as signaling molecules, enzyme inhibitors, or receptor ligands, with their efficacy and specificity dictated by the precise 3D conformation they adopt in a physiological environment.[2][3]

A predictive understanding of this peptide's structure is a critical precursor to:

-

Functional Annotation: Elucidating its potential biological roles and molecular targets.

-

Rational Drug Design: Guiding the design of peptidomimetics or analogues with enhanced stability, affinity, or specificity.[4]

-

Interaction Studies: Providing a structural basis for molecular docking simulations to investigate binding with proteins or other biological macromolecules.[5][6]

Given its short length (8 residues), the peptide is unlikely to have a direct structural homolog in the Protein Data Bank (PDB). Therefore, this guide will focus on a de novo (or ab initio) prediction approach, which builds the 3D model from the amino acid sequence alone, without reliance on an experimental template structure.[1][7]

Physicochemical Analysis of the Constituent Amino Acids

The foundation of any structural prediction is a thorough analysis of the peptide's primary sequence. The properties of the individual amino acid side chains (residues) provide the energetic and steric driving forces that govern the folding process.[8]

Table 1: Physicochemical Properties of Amino Acids in the IPEPTVWD Sequence

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Residue Weight (Da) | Key Structural Influence |

| 1 | Isoleucine | Ile | I | Hydrophobic, Aliphatic | 113.16 | Contributes to hydrophobic core formation.[9][10] |

| 2 | Proline | Pro | P | Hydrophobic, Cyclic | 97.12 | Induces a rigid kink in the peptide backbone, restricting conformational freedom.[9] |

| 3 | Glutamic Acid | Glu | E | Hydrophilic, Acidic (-) | 129.11 | Can form salt bridges or hydrogen bonds; solvent-exposed.[9][10] |

| 4 | Proline | Pro | P | Hydrophobic, Cyclic | 97.12 | Introduces a second major structural constraint on the backbone.[9] |

| 5 | Tyrosine | Tyr | Y | Aromatic, Polar | 163.18 | Can participate in aromatic stacking and hydrogen bonding.[9][10] |

| 6 | Valine | Val | V | Hydrophobic, Aliphatic | 99.13 | Contributes to hydrophobic interactions.[9][10] |

| 7 | Tryptophan | Trp | W | Aromatic, Hydrophobic | 186.22 | Largest residue; significant role in hydrophobic and aromatic interactions.[9] |

| 8 | Aspartic Acid | Asp | D | Hydrophilic, Acidic (-) | 115.09 | Can form salt bridges or hydrogen bonds; likely solvent-exposed.[9][10] |

Expert Insights: The presence of two Proline residues at positions 2 and 4 is the most dominant structural feature. This "Pro-X-Pro" motif severely constrains the peptide backbone, making a simple linear or helical conformation highly improbable. We anticipate a compact, turn-like structure. The two acidic residues (Glu, Asp) and the large hydrophobic/aromatic residues (Ile, Val, Tyr, Trp) suggest a potential amphipathic character, where one face of the peptide is charged/polar and the other is nonpolar.

The De Novo Prediction and Refinement Workflow

Our proposed methodology follows a multi-step, self-validating process designed to generate and rigorously assess plausible 3D models. The workflow is initiated with a coarse-grained de novo prediction, followed by model clustering, selection, and robust stereochemical validation.

Experimental Protocol: De Novo Prediction with PEP-FOLD

For peptides of this size (5-50 amino acids), the PEP-FOLD server is a highly effective and extensively validated tool.[11][12][13] It employs a Hidden Markov Model to describe the peptide as a series of overlapping 4-residue fragments, which are then assembled using a coarse-grained force field (sOPEP).[14][15][16]

Step-by-Step Methodology:

-

Navigate to the Server: Access the PEP-FOLD4 web server.[16] This version incorporates pH-dependent force fields, which is critical for correctly modeling our charged Glu and Asp residues.

-

Input Sequence: In the sequence input field, provide the peptide sequence in single-letter format: IPEPTVWD.

-

Set Parameters:

-

Peptide Type: Select "Linear Peptide".

-

pH: Set to 7.4 to simulate physiological conditions.

-

Number of Simulations: The default of 100 simulations is typically sufficient for an octapeptide to ensure adequate sampling of the conformational space.

-

-

Job Submission: Submit the job for execution. The server will perform a series of simulations to generate a diverse ensemble of possible conformations (decoys).

-

Retrieve Results: Upon completion, the server provides a summary page. Key outputs include:

-

Clustered Models: The generated decoys are clustered based on structural similarity. The server presents the top 5 most representative models, one from each of the most populated and energetically favorable clusters.

-

sOPEP Scores: Each model is associated with a sOPEP (optimized potential for efficient peptide structure prediction) energy score. Lower scores generally indicate more favorable conformations.

-

Experimental Protocol: Structural Model Validation

Trustworthiness in computational modeling requires that every predicted structure undergoes rigorous validation.[17] This step ensures that the model is stereochemically sound and physically plausible.

Step-by-Step Methodology:

-

Download Models: Download the PDB files for the top 5 ranked models from the PEP-FOLD results page.

-

Ramachandran Plot Analysis:

-

Purpose: To assess the conformational quality of the peptide backbone. The Ramachandran plot visualizes the distribution of the backbone dihedral angles (phi, ψ) for each non-proline residue.

-

Tool: Utilize a structural validation tool such as the PROCHECK server or the wwPDB Validation Service.[17]

-

Procedure: Upload each of the top 5 PDB models to the chosen validation server.

-

Interpretation: Analyze the generated Ramachandran plots. A high-quality model will have over 90% of its residues in the "most favored" regions and the remaining in "additionally allowed" regions. Residues in "disallowed" regions are a significant red flag indicating poor stereochemistry.[18]

-

-

Model Selection: Select the model that exhibits the best combination of a low sOPEP energy score from PEP-FOLD and the highest quality metrics from the Ramachandran analysis. This becomes your primary predicted 3D structure.

Sources

- 1. Peptide Structure Prediction Service - Creative Proteomics [creative-proteomics.com]

- 2. longdom.org [longdom.org]

- 3. doctor2019.jumedicine.com [doctor2019.jumedicine.com]

- 4. Functions and absorption of bioactive peptides in small intestine [fst.vnua.edu.vn]

- 5. MDockPeP: An ab-initio protein-peptide docking server - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bio.tools [bio.tools]

- 12. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 13. mdpi.com [mdpi.com]

- 14. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 15. ovid.com [ovid.com]

- 16. academic.oup.com [academic.oup.com]

- 17. BMRB - Biological Magnetic Resonance Bank [bmrb.io]

- 18. researchgate.net [researchgate.net]

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH physicochemical properties

Physicochemical Profiling and Therapeutic Potential of the Octapeptide IPEPYVWD[1]

Executive Summary & Molecular Identity

Subject: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD) Common Name: Leech Osmoregulatory Factor (LORF) Classification: Neuropeptide / Bioactive Signaling Peptide

This technical guide provides a comprehensive physicochemical and functional analysis of LORF, a specific octapeptide originally isolated from the central nervous system of the rhynchobdellid leech (Theromyzon tessulatum and Erpobdella octoculata). Unlike conserved vertebrate hormones, LORF represents a unique evolutionary branch of osmoregulatory peptides. While functionally analogous to oxytocin in its anti-diuretic effects, it shares no sequence homology with the vasopressin/oxytocin superfamily.

Crucially for drug development professionals, LORF has been demonstrated to induce Nitric Oxide (NO) release in mammalian models (rat brain), suggesting cross-species bioactivity and potential therapeutic applications in neurovascular regulation and fluid homeostasis.

Physicochemical Characterization

The therapeutic viability of IPEPYVWD relies on its stability and solubility profile. The sequence is notable for its alternating hydrophobic and hydrophilic residues, anchored by a proline-rich N-terminus which confers resistance to non-specific enzymatic degradation.

Table 1: Quantitative Physicochemical Profile

| Property | Value | Technical Note |

| Sequence | This compound | N-to-C Terminus |

| Molecular Formula | C₅₀H₆₇N₉O₁₄ | - |

| Molecular Weight | 1018.13 Da | Monoisotopic |

| Theoretical pI | ~3.01 | Highly Acidic (Asp, Glu residues) |

| Net Charge (pH 7.0) | -2 | Anionic at physiological pH |

| Hydrophobicity (GRAVY) | -0.46 | Overall hydrophilic, good aqueous solubility |

| Extinction Coefficient | 6990 M⁻¹cm⁻¹ | At 280nm (Due to Trp + Tyr) |

| Instability Index | ~45.0 | Classified as unstable in vitro without buffer optimization |

Structural Insight: The presence of two Proline residues (Pro2, Pro4) induces structural rigidity, likely forming a polyproline II helix or beta-turn structure. This conformation is critical for receptor binding affinity. The C-terminal Aspartate (Asp8) and Glutamate (Glu3) contribute to the low pI, necessitating basic buffers or ion-pairing agents during purification.

Synthesis & Purification Methodology

For research and therapeutic testing, isolation from natural sources is low-yield. The following protocol outlines the Solid-Phase Peptide Synthesis (SPPS) standard for producing high-purity (>98%) LORF.

3.1. Synthesis Protocol (Fmoc Chemistry)

Causality: Fmoc chemistry is selected over Boc to avoid the use of hazardous HF (hydrofluoric acid) and to allow orthogonal side-chain protection compatible with the Trp and Asp residues.

-

Resin Loading: Use Wang Resin pre-loaded with Fmoc-Asp(OtBu)-OH.

-

Reasoning: Wang resin is acid-labile, allowing cleavage of the peptide acid (C-terminal -OH) required for the native sequence.

-

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Validation: Monitor UV absorbance of the piperidine-fulvene adduct to ensure complete Fmoc removal.

-

-

Coupling: Activation with HBTU/HOBt/DIPEA (1:1:2 ratio).

-

Critical Step: Double coupling is required for Val6 and Ile1 due to steric hindrance.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Causality: Triisopropylsilane (TIS) acts as a scavenger to prevent the re-attachment of protecting groups to the reactive Indole ring of Tryptophan (Trp7).

-

3.2. Purification Workflow (Graphviz Visualization)

The following diagram illustrates the self-validating workflow from crude cleavage to lyophilized standard.

Figure 1: Purification workflow ensuring removal of truncated sequences and scavenger byproducts. The C18 stationary phase separates based on the hydrophobicity of the Trp/Tyr residues.

Biological Mechanism of Action

LORF operates via a specific receptor-mediated pathway that diverges from the classic vasopressin V2 receptor mechanism.

Mechanism:

-

Binding: LORF binds to a specific G-Protein Coupled Receptor (GPCR) on the cell membrane (neuronal or epithelial).

-

Signaling: This interaction triggers a calcium influx (

). -

Enzyme Activation: Increased intracellular calcium activates Nitric Oxide Synthase (NOS) .

-

Effector Release: Production of Nitric Oxide (NO) leads to downstream effects (vasodilation in mammals, water retention in leeches).

Diagram: LORF Signaling Pathway

Figure 2: The signal transduction pathway of LORF, highlighting the coupling to Nitric Oxide release, a key differentiator from Oxytocin.

Analytical Quality Control

To validate the identity of IPEPYVWD, the following analytical parameters must be met.

5.1. Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Positive Electrospray Ionization (+ESI).

-

Expected Ions:

-

Fragmentation (MS/MS): Look for the y-ion series corresponding to the loss of Asp and Trp from the C-terminus to confirm sequence directionality.

5.2. HPLC System Suitability

-

Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 50% B over 20 minutes.

-

Detection: 280 nm (Specific for Trp/Tyr) and 214 nm (Peptide bond).

-

Acceptance Criteria: Single peak with symmetry factor between 0.8 and 1.2.

References

-

Salzet, M., et al. (1996).[2] Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata.[1] The leech osmoregulator factor.[3][1][2][4][5][6]Journal of Biological Chemistry .[7]

-

Salzet, M., et al. (1998).[4] Leech osmoregulatory factor (LORF) is a potent inhibitor of angiotensin converting enzyme.Molecular Brain Research .[2][4]

-

Tasiemski, A., et al. (2004). Molecular characterization of the leech osmoregulatory factor (LORF).[3][1]Peptides .[3][1][2][4][7][8]

-

ChemWhat Database. (n.d.). This compound Physicochemical Data.

Sources

- 1. Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Oxytocin-like peptide / Leech Osmoregulatory Factor [novoprolabs.com]

- 5. Neuropeptides -HongTide Biotechnology [hongtide.com]

- 6. This compound CAS#: 175413-77-1 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 175413-77-1 [chemicalbook.com]

In Silico Pharmacodynamics: Modeling the Binding of Octapeptide IPEPYVWD to the ACE Metallopeptidase

Executive Summary & Biological Rationale

This technical guide provides a rigorous in silico framework for modeling the binding mechanics of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD).

Based on Quantitative Structure-Activity Relationship (QSAR) analysis, this peptide exhibits the canonical features of an Angiotensin-Converting Enzyme (ACE) inhibitor . The sequence contains a hydrophobic N-terminus (Ile), a Proline-rich backbone (Pro2, Pro4) conferring resistance to digestive hydrolysis, and a C-terminal aromatic/acidic motif (Trp-Asp). The C-terminal Tryptophan (Trp) and Tyrosine (Tyr) residues are statistically significant predictors of high affinity for the ACE active site, where they likely engage in pi-stacking interactions with the S1 and S2 subsites.

Consequently, this guide treats the peptide as a putative ACE inhibitor. We will utilize PDB ID: 1O86 (Human ACE complexed with Lisinopril) as the receptor template. The workflow moves beyond standard small-molecule docking, which fails for flexible octapeptides, and instead utilizes Ensemble Docking and Molecular Dynamics (MD) to account for the high degrees of freedom in the peptide backbone.

Phase I: Structural Curation & System Preparation

Ligand Construction (The "Twilight Zone" Challenge)

Octapeptides occupy a "twilight zone" between small molecules and folded proteins. They do not possess a stable globular fold but are too flexible for rigid-ligand docking.

Protocol:

-

Primary Sequence Entry: Generate the linear sequence IPEPYVWD in Avogadro or PyMOL .

-

Protonation State (pH 7.4):

-

N-term (Ile): Protonated (

). -

Glu3: Deprotonated (

). -

Asp8: Deprotonated (

). -

C-term (Asp): Deprotonated (

). -

Net Charge: -2 (Critical for electrostatic steering toward the cationic ACE channel).

-

-

Conformational Sampling (PEP-FOLD3):

-

Do not use a single energy-minimized linear structure.

-

Submit the sequence to the PEP-FOLD3 server to generate a clustered ensemble of 5-10 likely solution-phase conformations. This "Ensemble Docking" approach prevents bias from an arbitrary starting pose.

-

Receptor Preparation (ACE Metallopeptidase)

The target is the somatic domain of human ACE. The critical component is the catalytic Zinc ion (

Protocol:

-

Source: Download PDB 1O86 (Resolution: 2.00 Å).

-

Cleaning: Remove water molecules and the co-crystallized inhibitor (Lisinopril).

-

Zinc Preservation: CRITICAL. Do not strip the

ion. It is essential for the binding mechanism. -

Protonation (H++ Server):

-

Assess the protonation states of His383 and His387 to ensure they are essentially neutral (

-nitrogen protonated) to coordinate Zinc.

-

Phase II: Peptide-Protein Docking Workflow

Standard algorithms (e.g., Vina) struggle with 8-mer peptides due to >30 rotatable bonds. We will use HADDOCK 2.4 (High Ambiguity Driven protein-protein DOCKing) or AutoDock CrankPep , which allows for backbone flexibility.

The HADDOCK Strategy

HADDOCK is superior here because it allows us to define "Ambiguous Interaction Restraints" (AIRs) based on the known ACE active site.

-

Active Residues (Receptor): His383, Glu384, His387, Glu411, Tyr520, Lys511 (The S1/S2 pockets).

-

Active Residues (Ligand): Trp7, Asp8 (C-terminus drives the interaction).

-

Passive Residues: Automatically defined by solvent accessibility.

Workflow Visualization

The following diagram outlines the logic flow from sequence to validated complex.

Figure 1: The "Divide-and-Conquer" workflow for flexible peptide docking, moving from ensemble generation to dynamic validation.

Phase III: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the peptide stays bound and if the C-terminal carboxylate maintains coordination with the Zinc ion.

System Setup (GROMACS)

-

Force Field: CHARMM36m (Optimized for proteins and peptides).

-

Zinc Topology: This is the most common failure point. Standard force fields often lack bonded parameters for Zinc.

-

Solution: Use the MCPB.py (Metal Center Parameter Builder) in AmberTools or specific non-bonded parameters for Zinc in CHARMM to maintain the tetrahedral coordination geometry.

-

-

Solvation: TIP3P water box (cubic, 1.0 nm buffer).

-

Neutralization: Add

ions to neutralize the system (Peptide is -2, Protein is -24, add 26 Na+).

Simulation Protocol

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT: 100 ps at 300K (Restrain peptide/protein heavy atoms).

-

NPT: 100 ps at 1 bar.

-

-

Production Run: 100 ns.

-

Why 100ns? Peptides bind transiently. If the RMSD of the peptide (relative to the protein) spikes >5 Å within 20ns, the binding is unstable (false positive docking).

-

Phase IV: Energetic Analysis & Data Presentation

Key Interaction Metrics

Post-simulation, you must quantify the binding. Do not rely on docking scores alone.

| Metric | Tool | Success Criteria |

| RMSD (Ligand) | gmx rms | Stable plateau < 3.0 Å after equilibration. |

| Zinc Distance | gmx distance | Dist(Zn - Asp8_O) < 2.5 Å (Direct coordination). |

| H-Bonds | gmx hbond | Persistent bonds (>60% occupancy) with Tyr523 & Lys511. |

| Binding Energy | g_mmpbsa |

Mechanistic Pathway Diagram

The following diagram illustrates the specific atomistic interactions expected for a successful IPEPYVWD-ACE complex.

Figure 2: Predicted pharmacophore map. The Asp8-Zinc interaction is the "anchor," while Trp7 provides specificity via pi-stacking.

References

-

PEP-FOLD3 Server : Lamiable, A., et al. (2016). PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex. Nucleic Acids Research. [Link]

-

HADDOCK 2.4 Protocol : van Zundert, G. C. P., et al. (2016). The HADDOCK2.2 Web Server: User-Friendly Integrative Modeling of Biomolecular Complexes. Journal of Molecular Biology. [Link]

-

ACE Structural Basis : Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature. [Link]

-

AutoDock CrankPep : Zhang, Y., & Sanner, M. F. (2019).[1] AutoDock CrankPep: Combining folding and docking to predict protein–peptide complexes. Bioinformatics. [Link][2]

-

GROMACS MD Suite : Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]

Sources

Potential biological targets of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Technical Guide for Drug Discovery & Comparative Physiology[1][2][3]

Part 1: Executive Summary & Molecular Identity

The peptide sequence H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), chemically identified as LORF (Leech Osmoregulator Factor) , is a bioactive neuropeptide originally isolated from the central nervous system of annelids (Theromyzon tessulatum and Hirudo medicinalis).

Unlike generic hydrolysate-derived peptides, LORF is an evolutionarily conserved regulator of the Renin-Angiotensin System (RAS) . Its primary pharmacological value lies in its potent inhibition of Angiotensin-Converting Enzyme (ACE) , a target it modulates across species barriers (from invertebrates to mammals).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description |

| Sequence | Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp |

| Formula | C |

| Molecular Weight | ~1074.2 Da |

| Isoelectric Point (pI) | ~3.8 (Acidic) |

| Hydrophobicity | Moderate (Contains Ile, Val, Trp, Tyr) |

| Structural Motifs | IPEP N-terminus: Proline-rich domain conferring resistance to non-specific proteolysis and high affinity for ACE active sites.C-terminus (Asp): Contributes to electrostatic interaction with the zinc-binding pocket of metalloproteases. |

Part 2: Primary Biological Target: Angiotensin-Converting Enzyme (ACE)[3][5][10]

Mechanism of Action

LORF functions as a competitive inhibitor of ACE (EC 3.4.15.1). It binds to the active site of the enzyme, preventing the conversion of the decapeptide Angiotensin I (or its invertebrate homolog) into the octapeptide Angiotensin II.

-

Cross-Species Efficacy: While endogenous to leeches, LORF effectively inhibits mammalian ACE.

-

Active Metabolite (IPEP): In vivo, LORF is processed into a shorter tetrapeptide fragment, Ile-Pro-Glu-Pro (IPEP) . Paradoxically, this metabolite is a more potent inhibitor than the parent peptide, suggesting LORF may act as a "pro-drug" or precursor in certain physiological contexts.

Quantitative Potency Data (IC )

The following data compares the inhibitory concentration (IC

| Peptide | Sequence | Target Enzyme | IC | Mechanism |

| LORF | IPEPYVWD | Rabbit ACE | 19.8 µM | Competitive |

| IPEP | IPEP | Rabbit ACE | 11.5 µM | Competitive |

| LORF | IPEPYVWD | Insect/Leech ACE | ~35% inhib.[1] @ 25mM | Competitive |

| IPEP | IPEP | Insect/Leech ACE | ~54% inhib.[2][3][4][1][5] @ 50µM | Competitive |

Insight: The IPEP fragment (N-terminal tetrapeptide) retains the critical Pro-Glu-Pro motif, which mimics the C-terminal of Angiotensin I, allowing it to "lock" the ACE active site. The lower IC

of IPEP indicates that metabolic processing enhances bioactivity.

Part 3: Secondary Target: Epithelial Sodium Channels (ENaC-like)

Physiological Context: The "Anti-Diuretic" Paradox

In mammals, ACE inhibitors are diuretic (they promote water loss by blocking Aldosterone). However, in the leech model, the RAS system is inverted regarding water balance:

-

Leech Angiotensin II: Promotes diuresis (water loss).

-

LORF (ACE Inhibitor): Inhibits Ang II formation

Prevents water loss

Mechanism

LORF and its amide variant (IPEPYVWD-NH

-

Target: Amiloride-sensitive Sodium Channels (ENaC-like).

-

Effect: By modulating Na

transport across the skin/integument, LORF induces a net uptake of water (weight gain) in the organism to counteract desiccation.

Part 4: Experimental Validation Framework

To validate IPEPYVWD activity in a drug development pipeline, the following protocols are recommended.

Protocol A: In Vitro ACE Inhibition Assay (HPLC Method)

Objective: Determine IC

-

Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) (synthetic substrate) in Borate buffer (pH 8.3) containing 300 mM NaCl. Final concentration: 5 mM.

-

Enzyme Prep: Reconstitute Rabbit Lung ACE (Sigma-Aldrich) to 0.1 U/mL.

-

Inhibitor Incubation:

-

Mix 50 µL of ACE solution with 50 µL of IPEPYVWD (varying concentrations: 1 µM – 500 µM).

-

Pre-incubate at 37°C for 10 minutes to allow enzyme-inhibitor complex formation.

-

-

Reaction:

-

Add 150 µL of HHL substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop Reaction: Add 250 µL of 1M HCl.

-

-

Quantification:

-

Inject sample into RP-HPLC (C18 column).[6]

-

Mobile Phase: 50% Methanol / 50% Water with 0.1% TFA.

-

Detect Hippuric Acid (cleavage product) at 228 nm.

-

-

Calculation:

Protocol B: Stability & Metabolite Tracking (LC-MS)

Objective: Confirm the conversion of LORF to the hyper-active IPEP fragment.

-

Incubation: Incubate 100 µM IPEPYVWD with plasma or tissue homogenate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

-

Analysis: Analyze via LC-MS/MS targeting m/z for:

-

Parent (IPEPYVWD): ~1074 Da

-

Fragment (IPEP): ~454 Da

-

Fragment (YVWD): ~638 Da

-

Part 5: Signaling Pathway Visualization

The following diagram illustrates the intervention of LORF within the evolutionarily conserved Renin-Angiotensin System.

Figure 1: Mechanism of LORF and its metabolite IPEP in blocking the conversion of Angiotensin I to II, thereby modulating osmotic balance.[4]

References

-

Salzet, M., et al. (2004).[3] Angiotensin-converting enzyme inhibition studies by natural leech inhibitors by capillary electrophoresis and competition assay. European Journal of Biochemistry.

-

Salzet, M., Vandenbulcke, F., & Verger-Bocquet, M. (1996).[7][8][6][9] Neurons immunoreactive to an antiserum... detected in the brain of the leech Theromyzon tessulatum. (Identification of LORF sequence).

- Laurent, V., et al. (1997). Structure and biological activity of the leech osmoregulator factor (LORF). Neuroendocrinology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. inhibiting concentration ic50: Topics by Science.gov [science.gov]

- 4. Angiotensin-converting enzyme inhibition studies by natural leech inhibitors by capillary electrophoresis and competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. european medicinal leech: Topics by Science.gov [science.gov]

- 7. aot water reverse: Topics by Science.gov [science.gov]

- 8. direct edman degradation: Topics by Science.gov [science.gov]

- 9. neuropeptide oxytocin ot: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Mass Spectrometry Analysis of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of the synthetic peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for peptide characterization and quantification. This document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and providing a framework for robust and reliable analysis.

Introduction: The Significance of Peptide Analysis

Peptides are crucial molecules in a vast array of biological processes and are increasingly important as therapeutic agents. Their precise characterization is paramount for understanding their function, ensuring their quality, and facilitating drug development. Mass spectrometry (MS) has become an indispensable tool for peptide analysis due to its high sensitivity, speed, and versatility.[1] This guide will dissect the mass spectrometric analysis of a specific octapeptide, this compound, to illustrate the principles and techniques involved in peptide characterization.

Theoretical Analysis of this compound

A foundational step in any mass spectrometry analysis is the theoretical characterization of the analyte. This allows for the prediction of expected mass-to-charge ratios (m/z) and fragmentation patterns, which are essential for data interpretation.

Table 1: Theoretical Properties of this compound

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C₅₃H₇₁N₉O₁₄ |

| Average Mass | 1082.20 Da |

| Monoisotopic Mass | 1081.51 Da |

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element and is the most accurate mass for comparison with high-resolution mass spectrometry data.

Experimental Design: A Step-by-Step Workflow

The successful mass spectrometric analysis of a peptide is contingent upon a well-designed experimental workflow, from sample preparation to data acquisition.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is critical to minimize interference and maximize the quality of the mass spectrometry data.[2][3]

Protocol 1: Standard Peptide Sample Preparation

-

Solubilization: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For peptides with solubility issues, organic solvents like acetonitrile or isopropanol can be added.

-

Desalting: Salts and other non-volatile components can suppress ionization and contaminate the mass spectrometer.[4] Desalting is typically performed using a reversed-phase C18 ZipTip or a similar solid-phase extraction method.

-

Equilibrate the ZipTip with 100% acetonitrile.

-

Wash the ZipTip with 0.1% formic acid in water.

-

Load the peptide sample onto the ZipTip.

-

Wash the loaded ZipTip with 0.1% formic acid in water to remove salts.

-

Elute the desalted peptide with a solution of 50% acetonitrile and 0.1% formic acid in water.

-

-

Concentration: If necessary, the desalted peptide solution can be concentrated using a vacuum centrifuge. The final concentration should be optimized for the specific mass spectrometer being used, typically in the low micromolar to nanomolar range.

Mass Spectrometry Instrumentation and Setup

The choice of ionization technique and mass analyzer is dependent on the specific goals of the analysis. For peptide analysis, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods.[5]

3.2.1. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for the analysis of peptides from solution.[6][7] It often produces multiply charged ions, which can be advantageous for tandem mass spectrometry.

Table 2: Recommended ESI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | Peptides readily accept protons on basic residues and the N-terminus. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Sheath Gas Flow | 10 - 20 (arbitrary units) | Aids in nebulization and desolvation of the droplets. |

| Auxiliary Gas Flow | 2 - 5 (arbitrary units) | Further assists in the desolvation process. |

| Capillary Temperature | 250 - 300 °C | Facilitates the evaporation of the solvent from the droplets. |

3.2.2. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is another soft ionization technique that is particularly useful for the rapid analysis of complex mixtures and for obtaining singly charged ions.[8][9]

Protocol 2: MALDI Sample Preparation

-

Matrix Selection: For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.[5]

-

Sample Spotting: Mix the desalted peptide solution with the CHCA matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of a peptide.[10][11] This involves isolating the precursor ion of interest, fragmenting it, and analyzing the resulting fragment ions.

3.3.1. Fragmentation Techniques

Several fragmentation techniques are available, each providing complementary information.

-

Collision-Induced Dissociation (CID): The most common fragmentation method, where the precursor ion is collided with an inert gas.[12] This typically results in cleavage of the peptide backbone, producing b- and y-type fragment ions.[13]

-

Higher-Energy Collisional Dissociation (HCD): A beam-type CID that occurs in a separate collision cell, often providing higher-resolution fragment ion spectra.[14][15]

-

Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves the transfer of an electron to the multiply charged precursor ion. ETD is particularly useful for preserving post-translational modifications and for fragmenting larger peptides. It predominantly produces c- and z-type fragment ions.[12][16]

For the peptide this compound, a combination of CID/HCD and ETD would be beneficial. The proline residues can direct fragmentation in CID/HCD, while ETD can provide complementary cleavage information.

Data Analysis and Interpretation

The analysis of the mass spectrometry data involves identifying the precursor ion and interpreting the MS/MS spectrum to confirm the peptide sequence.

MS1 Spectrum Analysis

The initial full scan mass spectrum (MS1) will show the isotopic distribution of the intact peptide. The most abundant peak in this cluster should correspond to the monoisotopic mass of the protonated peptide ([M+H]⁺). For this compound, the expected m/z for the singly charged ion is 1082.52, and for the doubly charged ion ([M+2H]²⁺) is 541.76. High-resolution mass spectrometry can provide mass accuracy in the low ppm range, which is a strong indicator of the correct elemental composition.[17][18]

MS/MS Spectrum Analysis: The "Proline Effect" and Fragmentation Patterns

The MS/MS spectrum will contain a series of fragment ions that can be used to piece together the peptide sequence.

4.2.1. Expected Fragmentation of this compound

The presence of two proline residues in the sequence will have a significant impact on the fragmentation pattern, a phenomenon known as the "proline effect."[19][20] Cleavage of the peptide bond N-terminal to a proline residue is highly favored in CID/HCD, leading to an intense y-ion corresponding to the fragment containing the proline.

Table 3: Theoretical b- and y-ion series for this compound

| Cleavage Site | b-ion (m/z) | y-ion (m/z) | Amino Acid |

| 1 | 114.09 | 1082.52 | Ile |

| 2 | 211.14 | 969.43 | Pro |

| 3 | 340.18 | 872.38 | Glu |

| 4 | 437.23 | 743.34 | Pro |

| 5 | 600.30 | 646.29 | Tyr |

| 6 | 699.37 | 483.22 | Val |

| 7 | 885.45 | 384.15 | Trp |

| 8 | 1000.48 | 198.07 | Asp |

In the CID/HCD spectrum of this peptide, we would expect to see particularly intense peaks for the y₇ (m/z 872.38) and y₅ (m/z 646.29) ions, due to the cleavage N-terminal to the proline residues at positions 2 and 4, respectively. The presence of a complete or near-complete series of b- and y-ions would provide strong evidence for the correct sequence.

4.2.2. De Novo Sequencing and Database Searching

The process of determining the amino acid sequence from the MS/MS spectrum without a database is known as de novo sequencing.[10][16][21] This involves identifying a "ladder" of fragment ions and calculating the mass differences between them to identify the corresponding amino acids. For known synthetic peptides, the experimental MS/MS spectrum is typically compared against a theoretical spectrum generated from the expected sequence to confirm its identity.

Visualizing the Workflow and Fragmentation

Diagrams can be powerful tools for visualizing complex analytical processes.

Experimental Workflow

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway (CID/HCD)

Caption: Predicted b- and y-ion fragmentation pathway for this compound in CID/HCD.

Conclusion: A Robust Framework for Peptide Analysis

The mass spectrometric analysis of this compound serves as an excellent model for the broader principles of peptide characterization. By combining theoretical calculations, a meticulous experimental workflow, and a nuanced understanding of peptide fragmentation, researchers can confidently determine the identity and sequence of peptides. The "proline effect" observed in this peptide highlights the importance of considering the specific amino acid composition when designing and interpreting mass spectrometry experiments. This guide provides a robust framework that can be adapted for the analysis of a wide variety of peptides in research and development settings.

References

-

Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]

-

Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. Retrieved from [Link]

-

Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

-

Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. 3rd. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. Retrieved from [Link]

-

Dancík, V., Addona, T. A., Clauser, K. R., Vath, J. E., & Pevzner, P. A. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of computational biology, 6(3-4), 327–342. Retrieved from [Link]

-

Main, L. C., & Ketterlinus, R. (n.d.). Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Bruker Daltonik. Retrieved from [Link]

-

Wang, Y., Li, Y., Zhang, S., & Whittal, R. M. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771–1779. Retrieved from [Link]

-

Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved from [Link]

- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.

-

Miron, T., & Wilchek, M. (2013). Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. Analytical biochemistry, 440(1), 12–14. Retrieved from [Link]

- Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of mass spectrometry, 37(7), 663–675.

-

MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

-

Creative Proteomics. (2022, November 30). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Medium. Retrieved from [Link]

- Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269–295.

-

Quan, L., & Liu, M. (n.d.). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Semantic Scholar. Retrieved from [Link]

- Ma, B. (2016). De novo Peptide Sequencing. In Computational Proteomics (pp. 15-38). Royal Society of Chemistry.

-

G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

Kaur, P., O'Connor, G., & Barrow, M. P. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]

- Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Watson, M., Laukien, F., & Makarov, A. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(2), 549–558.

-

Weizmann Institute of Science. (n.d.). Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. Retrieved from [Link]

- Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Statistical characterization of ion trap tandem mass spectra from doubly charged tryptic peptides. Analytical chemistry, 75(5), 1155–1163.

- Chugunova, A., Volynsky, P., & Efremov, R. (2018). Peptide identification in mass-spectrometry shotgun approach. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1845-1853.

-

Medzihradszky, K. F., & Burlingame, A. L. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.13. Retrieved from [Link]

-

Wang, Y., Li, Y., Zhang, S., & Whittal, R. M. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771–1779. Retrieved from [Link]

-

Lanshoeft, C., He, J., & Verhaeghe, T. (2016). Application of high-resolution MS for development of peptide and large-molecule drug candidates. Bioanalysis, 8(3), 169–177. Retrieved from [Link]

- López-Ferrer, D., Martínez-Bartolomé, S., Villar, M., Campa, M., & Vázquez, J. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 10(7), 3060–3073.

- Harrison, A. G. (2009). The proline effect in the fragmentation of protonated peptides. Mass spectrometry reviews, 28(4), 640–652.

- Gundry, R. L., White, M. Y., & Murray, C. I. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(4), e104.

-

Scaffold. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]

-

Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Watson, M., Laukien, F., & Makarov, A. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(2), 549–558. Retrieved from [Link]

-

University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

-

Drug Discovery & Development. (n.d.). HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

ResearchGate. (2025, October 22). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Retrieved from [Link]

- Gundry, R. L., White, M. Y., & Murray, C. I. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(4), e104.

- Xu, C., Tcyrulnikov, S., He, L., & Loo, J. A. (2018). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 29(10), 2093–2102.

- Metzger, J. W., & Kempter, C. (1997). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in enzymology, 289, 499–519.

- Cordwell, S. J., Nouwens, A. S., Verrills, N. M., Basseal, D. J., & Walsh, B. J. (2002). Protein identification by MALDI-TOF-MS peptide mapping: a new strategy. Analytical chemistry, 74(13), 3021–3030.

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]

-

Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

- Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2010). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 21(4), 642–649.

-

ResearchGate. (2025, August 5). High-resolution mass-spectrometry analysis of peptides and proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). A peptide fragmentation. In a mass spectrometer a whole peptide (below).... Retrieved from [Link]

-

bioRxiv. (2023, July 28). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]

Sources

- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. massspec.unm.edu [massspec.unm.edu]

- 5. biovera.com.au [biovera.com.au]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 10. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. support.proteomesoftware.com [support.proteomesoftware.com]

- 13. Mascot help: Peptide fragmentation [matrixscience.com]

- 14. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]

NMR Spectroscopy Guide: Structural Elucidation of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

[1]

Executive Summary

This technical guide outlines the structural elucidation workflow for the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH . Unlike standard protein NMR, this specific sequence presents two distinct challenges: the molecular weight (~1018 Da) places it near the NOE zero-crossing regime, and the presence of two Proline residues (Pro2, Pro4) disrupts standard sequential assignment pathways.[1]

This guide deviates from generic templates to focus on the "Proline Bridge" strategy and the critical selection of ROESY over NOESY for this specific mass range.

Part 1: Sample Preparation & Experimental Setup

Solvent Systems & Referencing

For this hydrophilic peptide containing ionizable side chains (Glu, Asp), aqueous conditions are preferred to mimic physiological relevance, though pH control is paramount.[1]

-

Solvent: 90% H₂O / 10% D₂O.

-

Rationale: The 10% D₂O provides the lock signal. We avoid 100% D₂O to preserve amide proton (

) signals essential for the sequential walk.

-

-

pH Control: Adjust to pH 3.5 – 4.5 .

-

Mechanism:[2] At neutral pH, amide proton exchange with bulk water is too fast (

), broadening signals into the baseline. Acidic pH slows this exchange, sharpening

-

-

Internal Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 10-50 µM.[1]

-

Constraint: Do NOT use TSP (trimethylsilyl propionate). TSP is pH-dependent and can bind to hydrophobic residues (Trp, Tyr, Ile, Val), causing artificial chemical shift perturbations. DSS is chemically inert and pH-stable.[3]

-

The "Zero-Crossing" Trap (Critical Insight)

The molecular weight of this octapeptide (~1 kDa) creates a specific hydrodynamic problem at standard field strengths (500-700 MHz).

-

The Physics: The Nuclear Overhauser Effect (NOE) depends on the correlation time (

).-

Small molecules (

): Positive NOE. -

Large proteins (

): Negative NOE.[1] -

This Peptide (

): The NOE intensity approaches zero.

-

-

The Solution: ROESY (Rotating-frame Overhauser Effect Spectroscopy) .

-

ROESY cross-peaks are always positive (opposite to the diagonal) regardless of molecular weight, ensuring distance constraints are visible even if NOESY signals vanish.

-

Part 2: Resonance Assignment Strategy

The "Proline Bridge" Workflow

Standard Wüthrich assignment relies on

Workflow Diagram

The following diagram illustrates the logic flow for assigning this specific sequence, highlighting the alternative pathways required for Proline residues.

Figure 1: Modified sequential assignment workflow addressing the Proline interruptions at positions 2 and 4.

Detailed Assignment Protocol

Step 1: Spin System Identification (TOCSY)[4][5]

-

Experiment: 2D TOCSY (Total Correlation Spectroscopy).

-

Mixing Time: 60-80 ms.

-

Goal: Identify all protons belonging to a single amino acid residue.

-

Specific Signatures:

Step 2: Sequential Walking (ROESY)

-

Experiment: 2D ROESY (Adiabatic spin-lock to minimize offset effects).

-

Mixing Time: 200-350 ms.

-

The Walk:

-

Ile1

Pro2: Look for NOE between Ile1 -

Pro2

Glu3: Look for NOE between Pro2 -

Glu3

Pro4: Look for NOE between Glu3 -

Pro4

Tyr5: Look for NOE between Pro4 -

Tyr5

Val6

-

Part 3: Conformational Analysis (Cis/Trans Isomerism)

The peptide contains two X-Pro bonds (Ile-Pro and Glu-Pro). The peptide bond preceding proline can adopt a cis conformation (10-30% population) unlike other amino acids which are >99.9% trans.

Diagnostic NOE Patterns

To determine the dominant conformation of the peptide backbone, analyze the ROESY intensities between residue

| Conformation | Diagnostic NOE Pair | Distance (Å) | Intensity |

| Trans (Extended) | ~2.2 | Strong | |

| ~3.5 | Weak/Absent | ||

| Cis (Turn/Bend) | ~2.2 | Strong | |

| > 3.5 | Absent |

Isomerism Logic Diagram

The following decision tree helps classify the conformation of the Ile-Pro and Glu-Pro bonds.

Figure 2: Decision logic for assigning Cis/Trans geometry at X-Proline bonds.

Part 4: Structural Calculation Workflow

Once assignments and geometric constraints (NOEs) are tabulated, the 3D structure is calculated.

-

Peak Integration: Integrate ROESY cross-peaks.

-

Distance Calibration: Convert volumes (

) to distances (-

Reference: Use the fixed distance of the Proline

geminal pair (1.78 Å) or the Tyr aromatic ortho-meta distance.

-

-

Restraint Generation:

-

Strong NOE: 1.8 – 2.5 Å

-

Medium NOE: 1.8 – 3.5 Å

-

Weak NOE: 1.8 – 5.0 Å

-

-

Simulated Annealing: Use software like CYANA or X-PLOR NIH .[1]

-

Note: Because the peptide is linear and short, it may exist as an ensemble of conformers rather than a single rigid structure. Report the "bundle" of the 20 lowest energy structures.

-

References

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

-

Wishart, D. S., et al. (1995).[1] "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140.[1] Link

-

Biological Magnetic Resonance Data Bank (BMRB). "Chemical Shift Statistics." Link

-

Bax, A., & Davis, D. G. (1985).[1] "MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy." Journal of Magnetic Resonance, 65(2), 355-360.[1] (Basis for TOCSY).[4][5][6]

-

Bothner-By, A. A., et al. (1984).[1] "Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame." Journal of the American Chemical Society, 106(3), 811-813. (Basis for ROESY).[7]

Sources

- 1. NMR Statistics [bmrb.io]

- 2. Stanford University NMR Facility [web.stanford.edu]

- 3. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]

- 4. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]

- 5. Stanford University NMR Facility [web.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Discovery and Mechanistic Characterization of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF)

Executive Summary

The peptide sequence H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), designated as the Leech Osmoregulatory Factor (LORF) , represents a pivotal discovery in comparative neuroendocrinology and peptide therapeutics. Originally isolated from the central nervous system of the leeches Erpobdella octoculata and Theromyzon tessulatum, this octapeptide provided the first definitive evidence of a functional Renin-Angiotensin System (RAS) in invertebrates.

This guide deconstructs the technical pathway used to discover LORF’s mechanism of action. It moves beyond simple description to analyze the experimental logic, focusing on its dual role as a potent Angiotensin-Converting Enzyme (ACE) inhibitor and a regulator of sodium (

The Discovery Pipeline: From CNS Extract to Sequence

The identification of IPEPYVWD was not serendipitous; it was the result of a targeted "reverse-immunology" approach. Researchers hypothesized that osmoregulatory hormones conserved in vertebrates (like oxytocin/vasopressin) might have ancestral homologs in annelids.

Isolation Logic

The isolation protocol required preserving the bioactive conformation of the peptide while eliminating high-molecular-weight proteins.

-

Extraction: Acidic extraction (0.1 M HCl) was chosen to precipitate large proteins and inhibit endogenous proteases that would otherwise degrade the octapeptide.

-

Purification: A multi-step Reverse-Phase HPLC (RP-HPLC) workflow was employed.[2] The causality here is critical: a single pass is rarely sufficient for CNS extracts due to lipid contamination.

-

Step 1: C18 column (hydrophobicity-based separation).

-

Step 2: C8 column (refinement based on slightly different selectivity).

-

Structural Elucidation

Once purified, the peptide underwent a dual-validation sequencing process:

-

Edman Degradation: Provided the N-terminal sequence (Ile-Pro-Glu...).[1][3][4][5]

-

Electrospray Mass Spectrometry (ESI-MS): Confirmed the molecular mass (approx. 1018 Da) and validated the C-terminal Aspartic acid, ensuring no post-translational modifications (like amidation) were missed.

Visualization: The Isolation Workflow

The following diagram outlines the rigorous purification and identification logic.

Figure 1: The sequential isolation pipeline ensuring high purity and structural accuracy of the LORF peptide.

Mechanism of Action: ACE Inhibition & Osmoregulation

The defining characteristic of IPEPYVWD is its ability to inhibit ACE, a mechanism previously thought to be exclusive to vertebrates.

The ACE Inhibition Mechanism

The peptide acts as a competitive inhibitor of the Angiotensin-Converting Enzyme. In the classical RAS pathway, ACE cleaves Angiotensin I (Ang I) to Angiotensin II (Ang II). LORF mimics the substrate, binding to the active site of ACE and preventing this conversion.

Key Pharmacological Data:

-

IC50 (Full Peptide): 19.8

M against rabbit ACE.[7][8] -

Active Fragment: The N-terminal tetrapeptide H-Ile-Pro-Glu-Pro-OH (IPEP) is generated by in vivo cleavage and is more potent (IC50 = 11.5

M). -

Specificity: Extending the peptide (e.g., GWE-IPEPYVWD) abolishes activity, indicating strict steric requirements at the binding pocket.

Physiological Outcome: Anti-Diuresis

Unlike vertebrate Angiotensin II (which is diuretic/natriuretic in some contexts), LORF induces water retention (anti-diuresis) in leeches.

-

Injection: 10 pmol – 1 nmol of IPEPYVWD injected into the leech.[1][3][4][5][9][10][11]

-

Response: Significant weight gain due to water uptake within 1-2 hours.

-

Pathway: The inhibition of ACE likely prevents the degradation of other osmoregulatory signals or directly modulates ion channels.

Ion Channel Modulation

Electrophysiological studies on leech skin revealed that IPEPYVWD inhibits

Visualization: Signaling Pathway

Figure 2: Mechanistic pathway of LORF. Red lines indicate inhibition. The peptide blocks ACE activity and directly inhibits sodium conductance.

Experimental Protocols for Validation

To replicate the discovery or validate the activity of synthetic IPEPYVWD, the following protocols are the industry standard.

Protocol A: Capillary Zonal Electrophoresis (CZE) for ACE Inhibition

This method is superior to spectrophotometric assays for this peptide because it allows real-time separation of the substrate (Ang I) and product (Ang II).

Reagents:

-

Rabbit Lung ACE (Sigma-Aldrich or equivalent).

-

Substrate: Angiotensin I (100

M). -

Buffer: 100 mM Borate buffer, pH 8.3.

-

Inhibitor: Synthetic IPEPYVWD (varying concentrations).

Workflow:

-

Incubation: Mix ACE (10 mU/mL) with IPEPYVWD in borate buffer. Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Reaction: Add Angiotensin I. Incubate for 30 minutes.

-

Termination: Stop reaction by adding 10% TFA or EDTA.

-

Separation: Inject sample into CZE system (e.g., Beckman P/ACE).

-

Voltage: 25 kV.

-

Detection: UV at 200 nm.

-

-

Calculation: Measure the peak area of Ang II. Calculate % inhibition relative to control (no peptide).

Protocol B: In Vivo Bioassay (Leech Weight Gain)

A robust phenotypic assay to verify biological activity beyond enzymatic inhibition.

Workflow:

-

Preparation: Acclimatize Theromyzon tessulatum or Hirudo medicinalis (Stage 3B) in deionized water.

-

Blinding: Divide animals into Control (Vehicle) and Test (Peptide) groups (

). -

Injection: Inject 10

L of saline containing 1 nmol IPEPYVWD into the coelomic cavity. -

Measurement: Weigh animals at

, -

Validation: Significant mass increase (>5%) compared to control indicates active osmoregulation.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data derived from the discovery phase.

| Peptide Sequence | Identity | IC50 (ACE Inhibition) | In Vivo Effect |

| This compound | LORF (Native) | 19.8 | Strong Anti-diuresis |

| H-Ile-Pro-Glu-Pro-OH | IPEP (Fragment) | 11.5 | Moderate Anti-diuresis |

| H-Ile-Pro-OH | IP (Fragment) | Inactive | None |

| GWE-IPEPYVWD-ES | Extended Precursor | Inactive | None |

Note: The higher potency of the IPEP fragment suggests that LORF may act as a pro-drug or precursor that is processed in situ to the tetrapeptide.

References

-

Salzet, M., et al. (1996). "Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor." European Journal of Biochemistry.

-

Deloffre, L., et al. (2004). "Angiotensin-converting enzyme inhibition studies by natural leech inhibitors by capillary electrophoresis and competition assay."[7][8] The FEBS Journal (formerly Eur J Biochem).

-

Salzet, M., et al. (1997). "The leech osmoregulator factor (LORF): a novel neuropeptide involved in the regulation of body water content." Journal of Comparative Physiology B.

-

Tasiemski, A., et al. (2004). "Molecular aspect of Annelid Neuroendocrine system." Invertebrate Neuroscience.

Sources

- 1. Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kda molecular mass: Topics by Science.gov [science.gov]

- 5. direct edman degradation: Topics by Science.gov [science.gov]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Angiotensin-converting enzyme inhibition studies by natural leech inhibitors by capillary electrophoresis and competition assay [pubmed.ncbi.nlm.nih.gov]

- 9. leech helobdella robusta: Topics by Science.gov [science.gov]

- 10. nervous system studies: Topics by Science.gov [science.gov]

- 11. leech muscle regeneration: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes & Protocols: Development of In Vitro Cell-Based Assays for the Peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Abstract

This document provides a comprehensive guide for the development of in vitro cell-based assays to characterize the bioactivity of the peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH. The specific biological function of this novel peptide is not yet extensively documented in publicly available literature. Therefore, this guide adopts a foundational approach, starting with initial screening assays to identify potential cellular activities and progressing to more specific, mechanistic studies. The protocols outlined herein are designed to be adaptable, allowing researchers to explore a range of potential therapeutic areas, including but not limited to, immunomodulation, oncology, and metabolic diseases. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data interpretation and validation.

Introduction: The Scientific Rationale

The peptide this compound is an eight-amino-acid sequence. The development of in vitro cell-based assays is a critical first step in elucidating its biological function and therapeutic potential. Cell-based assays provide a physiologically relevant environment to observe the effects of a compound on cellular processes, offering insights into its mechanism of action.[1] Given the novelty of this peptide, a tiered screening approach is recommended. This involves beginning with broad, high-throughput assays to identify any significant cellular responses, followed by more focused secondary and tertiary assays to delineate specific signaling pathways and functional outcomes.

Core Principles of Assay Development:

-

Relevance: The choice of cell lines and endpoints should align with the hypothesized or desired therapeutic application.

-

Robustness: The assay must be reproducible, with a clear distinction between positive and negative results.

-

Mechanistic Insight: The assays should be designed to provide information about how the peptide is exerting its effects at a molecular level.

Initial Characterization and Handling of the Peptide

Prior to initiating cell-based assays, it is crucial to properly characterize and handle the synthetic peptide to ensure the reliability of experimental results.

2.1 Peptide Synthesis and Purification

The peptide this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2] Following synthesis, the peptide must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of ≥95%. The molecular weight of the purified peptide should be confirmed by mass spectrometry.[2]

2.2 Peptide Solubility and Storage

Proper storage and solubilization are critical for maintaining the peptide's integrity and activity.

-

Storage: Lyophilized peptides should be stored at -20°C or lower.[3]

-

Solubilization: The solubility of a novel peptide can be unpredictable. It is recommended to first attempt to dissolve a small amount in sterile, nuclease-free water. If the peptide is insoluble, dimethyl sulfoxide (DMSO) can be used as a solvent, followed by dilution in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the cell-based assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Table 1: Peptide Characterization Summary

| Parameter | Specification | Method |

| Purity | ≥95% | RP-HPLC |